HIV-1 gag Protein p17 (76-84)
Description
Amino Acid Composition and Sequential Organization
The Human Immunodeficiency Virus Type 1 gag protein p17 fragment encompassing residues 76-84 consists of a nonapeptide with the sequence Serine-Leucine-Tyrosine-Asparagine-Threonine-Valine-Alanine-Threonine-Leucine. This peptide, commonly designated by its single-letter amino acid code representation, exhibits a molecular weight of 981.11-981.12 daltons and follows the molecular formula C₄₄H₇₂N₁₀O₁₅. The sequence demonstrates a balanced distribution of hydrophobic and hydrophilic residues, with leucine residues at positions 2 and 9 providing structural anchoring points, while the central tyrosine and asparagine residues contribute to the peptide's recognition properties.
The sequential arrangement of amino acids within this fragment reflects evolutionary conservation across multiple Human Immunodeficiency Virus Type 1 strains, indicating its functional importance in viral biology. Structural analysis reveals that the amino acid composition creates a specific three-dimensional arrangement that facilitates recognition by Human Leukocyte Antigen class I molecules, particularly Human Leukocyte Antigen-A*0201. The peptide's primary structure incorporates multiple potential sites for post-translational modifications, which significantly influence its biological activity and structural stability.
Post-Translational Modification Patterns
Post-translational modifications play crucial roles in regulating the structural and functional properties of the Human Immunodeficiency Virus Type 1 gag protein p17 region. Phosphorylation represents one of the most significant modifications affecting this protein domain, with protein kinase C serving as a primary enzymatic regulator. Research has demonstrated that serine residue 111 within the broader p17 matrix protein undergoes phosphorylation in a calcium and phosphatidylserine-dependent manner, with this modification exhibiting an apparent Km value of 4 microM for protein kinase C phosphorylation.
The phosphorylation process occurs through both in vitro and in vivo mechanisms, producing identical peptide maps as demonstrated by V8 protease digestion analysis. Phosphoamino acid analysis of phosphorylated p17 matrix protein reveals exclusively phosphoserine residues, indicating the specificity of this modification pathway. Additionally, tyrosine phosphorylation has been identified at position 132 of the matrix protein by virion-associated cellular protein kinases, which plays a critical role in nuclear targeting during viral transduction.
| Post-Translational Modification | Target Residue | Enzymatic Regulator | Functional Impact |
|---|---|---|---|
| Serine Phosphorylation | Ser-111 | Protein Kinase C | Nuclear Import Regulation |
| Tyrosine Phosphorylation | Tyr-132 | Virion-Associated Kinase | Nuclear Targeting |
| Multiple Serine Sites | Various | Multiple Kinases | Protein Localization |
Other post-translational modifications affecting the broader p17 matrix protein include ubiquitination, sumoylation, methylation, and ISGylation. These modifications collectively regulate protein trafficking between cellular compartments and anchoring at the plasma membrane where viral assembly occurs. The peptide fragment 76-84 exists within a protein domain that undergoes extensive post-translational modification, suggesting that these chemical alterations may influence the peptide's conformational properties and biological activity.
Properties
Molecular Formula |
C₄₄H₇₂N₁₀O₁₅ |
|---|---|
Molecular Weight |
981.11 |
sequence |
SLYNTVATL |
storage |
-20 |
Origin of Product |
United States |
Scientific Research Applications
Structural and Functional Roles
The HIV-1 Gag polyprotein is essential for the assembly and release of viral particles. The p17 domain, also known as the matrix protein, is involved in several critical functions:
- Membrane Binding : The p17 protein facilitates the binding of Gag to the plasma membrane, which is crucial for the assembly of HIV-1 virions. This process involves interactions with phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which enhances Gag's membrane localization and subsequent viral particle formation .
- Cytokine-like Functions : p17 has been shown to exhibit cytokine-like properties that can influence T cell activation and proliferation. This interaction may enhance viral replication and contribute to inflammatory responses during HIV infection .
Immunological Applications
The p17 (76-84) peptide is recognized as an immunodominant epitope in HIV-infected individuals. Its applications in immunology include:
- T Cell Responses : The epitope SLYNTVATL within the p17 region is presented by HLA-A*02 molecules, stimulating CD8+ T cell responses. Studies have demonstrated that CTL clones specific to this epitope can effectively suppress HIV replication in vitro .
- Vaccine Development : The immunogenic nature of p17 makes it a candidate for inclusion in therapeutic vaccines aimed at eliciting robust cellular immune responses against HIV. Research focuses on designing vaccines that can enhance the recognition of this epitope by the immune system .
Therapeutic Implications
Given its pivotal role in HIV pathogenesis and immune response, p17 (76-84) has potential therapeutic applications:
- Antiviral Strategies : Targeting the interactions between p17 and host cell membranes could lead to novel antiviral strategies. By disrupting these interactions, it may be possible to inhibit viral assembly and release .
- Biomarker for Disease Progression : The presence of specific immune responses to p17 might serve as a biomarker for disease progression in HIV-infected patients. Monitoring these responses could provide insights into the effectiveness of antiretroviral therapies .
Case Studies and Research Findings
Several studies have highlighted the significance of p17 in HIV research:
Comparison with Similar Compounds
Structural Features
- p17 vs. p24 : While p17 mediates membrane binding via PI(4,5)P2 interactions, p24 forms the viral capsid core. The p24 NTD-CTD linker (residue 280) is critical for capsid stability, whereas p17’s α3/4 loop regulates membrane curvature .
- p17 vs. p6 : The p6 late domain facilitates viral release via host ESCRT machinery, contrasting with p17’s role in assembly initiation .
Functional Roles
Membrane Binding and Assembly
- p17 (76–84) : Binds PI(4,5)P2 via electrostatic interactions, anchoring Gag to the plasma membrane. Deletion of p17 abolishes virus-like particle (VLP) production .
Immune Interactions
- p17 (76–84) : Elicits cytotoxic T lymphocyte (CTL) responses linked to slower disease progression. Antibodies against p17 correlate with delayed AIDS onset .
- p24 : Dominates antibody responses (99% positivity in WB assays) but shows weaker CTL correlation with viral control compared to p17 .
Immunogenicity and Clinical Relevance
- p17 vs. p24 : p24 antibodies are nearly ubiquitous in HIV-1 infections, whereas p17 antibodies vary by demographics (e.g., higher in females) and decline in advanced disease .
- Clinical utility : The absence of p17 and p39 in Western blot (WB) is a marker for AIDS progression, while p24 remains stable across disease stages .
Resistance and Coevolution
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing the HIV-1 gag Protein p17 (76-84) peptide is solid-phase peptide synthesis , a well-established technique for producing peptides with precise amino acid sequences and high purity.
- Process : The peptide is assembled stepwise on a solid resin support by sequential addition of protected amino acids, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed.
- Purification : The crude peptide is purified by high-performance liquid chromatography (HPLC) to achieve >95% purity.
- Quality control : Mass spectrometry and amino acid analysis confirm the correct sequence and molecular weight (molecular weight ~981.11 Da for the p17 (76-84) peptide).
Peptide Modifications
- The peptide is often prepared as an acetate salt to enhance stability and solubility.
- The C-terminus is typically left as a free acid (-OH), reflecting the native peptide structure.
- No additional modifications such as biotinylation or fluorescent labeling are standard unless specifically required for experimental applications.
Recombinant Expression and Purification (Alternative Approach)
While synthetic peptide preparation is standard for short epitopes like p17 (76-84), larger Gag domains or full-length Gag proteins are often prepared by recombinant DNA technology:
- Expression system : E. coli or eukaryotic cells are engineered to express the Gag polyprotein or fragments thereof.
- Purification : Affinity chromatography, ion exchange, and size exclusion chromatography are used to purify the protein.
- Proteolytic cleavage : For functional studies, the Gag polyprotein can be cleaved in vitro by HIV-1 protease to generate mature proteins including p17.
- This method is less common for short peptides like p17 (76-84) but is relevant for studying the full matrix protein and its domains.
Application-Driven Preparation Considerations
- Immunological assays : Peptides are prepared to high purity and tested for their ability to bind HLA-A*0201 molecules and stimulate CD8+ T cell responses.
- Dose optimization : Preliminary dose-response experiments determine the optimal peptide concentration for functional assays such as ELISPOT or intracellular cytokine staining.
- Peptide libraries : Overlapping peptides spanning the Gag protein, including p17 (76-84), are synthesized to map T cell epitopes comprehensively.
Summary Table of Preparation Methods for HIV-1 gag Protein p17 (76-84)
Research Findings Related to Preparation and Use
- Synthetic peptides including p17 (76-84) have been used extensively to characterize HIV-specific CD8+ T cell responses in infected individuals on antiretroviral therapy (ART), demonstrating reliable induction of IFN-γ production in ELISPOT assays.
- Peptide libraries overlapping the Gag protein, including p17 epitopes, have identified both known and novel epitopes relevant for immune monitoring and vaccine design.
- The p17 matrix protein and its epitopes are critical for viral assembly and immune recognition, and their synthetic peptides serve as important tools for antiviral research and immunotherapy development.
Q & A
Q. What is the functional significance of the HIV-1 Gag p17 (76-84) epitope in antiviral immunity?
The p17 (76-84) region, corresponding to the peptide SLYNTVATL, is an HLA-A*0201-restricted immunodominant CD8+ T-cell epitope critical for cytotoxic T-lymphocyte (CTL) responses. Methodologically, this epitope is used in ELISPOT assays and tetramer staining to quantify antigen-specific T-cell activity in HIV-1 patients. Structural studies reveal its binding affinity to MHC-I molecules, which is essential for immune recognition . However, viral escape mutations in this region (e.g., Thr80→Ala) can reduce CTL efficacy, highlighting its role in immune evasion .
Q. How is HIV-1 Gag p17 detected and quantified in experimental systems?
Detection relies on Western blotting and ELISA using monoclonal antibodies (e.g., Invitrogen PA1-4954) targeting recombinant p17. For example, anti-p17 antibodies recognize both the mature 17 kDa protein and its precursor (p55) in HIV-1 lysates . Recombinant p17 standards (e.g., RP-4914) are used for quantitative analysis, with protocols emphasizing sterile storage conditions (-70°C for long-term stability) .
Q. What is the structural role of p17 in HIV-1 assembly?
p17, derived from Gag p55 proteolytic cleavage, forms the viral matrix layer beneath the lipid envelope. Cryo-EM studies (PDB ID: 9EK3) show p17 lattices stabilized by myristic acid, which mediate membrane binding and immature virion assembly. Deletion of the N-terminal myristoylation site abolishes virus-like particle (VLP) formation, confirming its structural necessity .
Advanced Research Questions
Q. How do genetic variations in the p17 (76-84) region influence viral adaptation?
Phylogenetic analysis of gag sequences from HIV-1 strains in Yunnan, China, revealed low Ks/Ka ratios (synonymous/non-synonymous mutation ratios) in p17, indicating strong purifying selection to maintain structural integrity. However, sporadic mutations (e.g., Leu84→Phe) in CTL epitopes correlate with reduced immune recognition, suggesting localized adaptive evolution . Advanced tools like VESPA and SNAP are used to analyze amino acid conservation and epitope stability .
Q. What methodological strategies address contradictory findings about p17’s role in neurocognitive disorders?
p17 exacerbates Aβ-induced neuronal toxicity by co-localizing with amyloid plaques in murine models, as shown via immunohistochemistry and behavioral assays. However, contradictory studies argue that p17’s neurotoxic effects depend on co-factors like HIV-1 Tat protein. Methodologies include intracerebral p17 injection in transgenic rodents, coupled with RNA-seq to profile AβPP metabolism dysregulation .
Q. How can computational modeling enhance vaccine design targeting p17 (76-84)?
Molecular dynamics simulations of p17-MHC-I interactions identify key anchor residues (e.g., Tyr78, Val82) for epitope stabilization. These models guide the design of VLPs displaying p17 (76-84) on bacterial scaffolds (e.g., Geobacillus stearothermophilus E2), which elicit robust CTL responses in preclinical trials. Challenges include optimizing epitope density to avoid immune exhaustion .
Q. What mechanisms underlie p17’s proinflammatory cytokine modulation?
p17 binds a cellular receptor on activated T-cells (identified via competitive binding assays), enhancing TNF-α and IFN-γ production while antagonizing IL-4. Mutagenesis studies localize the functional epitope to the N-terminal region (aa 1-14). Neutralizing antibodies against this region block receptor interaction, validated in BALB/c mouse immunization models .
Contradictions and Open Challenges
- Epitope Efficacy vs. Viral Diversity : While p17 (76-84) is immunodominant in HLA-A*0201+ populations, its conservation varies across clades. Clade C strains exhibit higher epitope variability, reducing vaccine cross-reactivity .
- p17 in Non-Viral Pathologies : Although p17 promotes Aβ aggregation in Alzheimer’s models, its role in HIV-associated neurocognitive disorder (HAND) remains debated due to conflicting clinical cohort data .
Key Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
